![molecular formula C10H19NO B1330117 4-(Tert-butyl)cyclohexanone oxime CAS No. 4701-98-8](/img/structure/B1330117.png)
4-(Tert-butyl)cyclohexanone oxime
Overview
Description
4-(Tert-butyl)cyclohexanone oxime is a chemical compound . It is used as a perfuming agent and in cosmetics .
Synthesis Analysis
Cyclohexanone oxime, an important precursor for Nylon-6, is typically synthesized via the nucleophilic addition-elimination of hydroxylamine with cyclohexanone . Current technologies for hydroxylamine production are not environment-friendly due to the requirement of harsh reaction conditions .Molecular Structure Analysis
The molecular formula of 4-(Tert-butyl)cyclohexanone oxime is C10H19NO . The average mass is 169.264 Da and the monoisotopic mass is 169.146667 Da .Chemical Reactions Analysis
The biotransformation of 4-tert-butylcyclohexanone resulted mainly in its transformation to trans-4-alcohol, using Colletotrichum lagenarium, C. atramentarium MAFF 712102, C. fragariae, C. graminicola MAFF 305460, C. lindemuthianum (C-3) and C. lindemuthianum (C-13) .Scientific Research Applications
Perfuming Agent
“4-(Tert-butyl)cyclohexanone oxime” is used as a perfuming agent . It has a powerful, “lifting” soap perfume ingredient, which can enhance the overall fragrance of the product .
Cosmetic Industry
This compound is also used in the cosmetic industry . Its unique scent can contribute to the overall sensory experience of cosmetic products.
Additive to Patchouli Notes
It has been used as an inexpensive additive to Patchouli notes for soap and detergent fragrances . This can enhance the scent profile of these products, making them more appealing to consumers.
Chemical Synthesis
“4-(Tert-butyl)cyclohexanone oxime” might be used in chemical synthesis, given its specific structure and properties . However, more specific applications in this area are not detailed in the available resources.
Safety And Hazards
properties
IUPAC Name |
N-(4-tert-butylcyclohexylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h8,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIFAFSEIOPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279133 | |
Record name | 4-(tert-butyl)cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)cyclohexanone oxime | |
CAS RN |
4701-98-8 | |
Record name | 4701-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tert-butyl)cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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